molecular formula C17H14O2 B14441309 1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- CAS No. 75818-63-2

1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl-

Cat. No.: B14441309
CAS No.: 75818-63-2
M. Wt: 250.29 g/mol
InChI Key: GNZIRBDPEWCCSA-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- is an organic compound with the molecular formula C19H16O2 It is characterized by the presence of a propanedione backbone with phenyl and ethenylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- typically involves the reaction of 1,3-propanedione with 4-ethenylbenzaldehyde and benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl and ethenylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or medicinal research.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedione, 1,3-bis(4-ethenylphenyl): Similar structure but with two ethenylphenyl groups.

    1,3-Propanedione, 1-(4-ethenylphenyl)-3-(3-pyridinyl): Contains a pyridinyl group instead of a phenyl group.

Uniqueness

1,3-Propanedione, 1-(4-ethenylphenyl)-3-phenyl- is unique due to its specific combination of phenyl and ethenylphenyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

75818-63-2

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C17H14O2/c1-2-13-8-10-15(11-9-13)17(19)12-16(18)14-6-4-3-5-7-14/h2-11H,1,12H2

InChI Key

GNZIRBDPEWCCSA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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